molecular formula C12H10INO3 B8410686 Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate

Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate

Cat. No.: B8410686
M. Wt: 343.12 g/mol
InChI Key: HQFLXMDBQOIRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10INO3 and its molecular weight is 343.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

ethyl 4-iodo-5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-9(13)11(17-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

HQFLXMDBQOIRDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1I)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-phenylisoxazole-3-carboxylate (Intermediate I-5A, 3.05 g, 14.0 mmol) and N-iodosuccinimide (3.79 g, 16.9 mmol) in TFA (78 mL) was stirred at room temperature for 3.5 h. The volatiles were removed under reduced pressure, and the residue was partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer was washed with a 1N aqueous solution of sodium hydroxide (150 mL), washed with a 3% aqueous solution of sodium bisulfite (2×150 mL), washed with brine (150 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure afforded ethyl 4-iodo-5-phenylisoxazole-3-carboxylate (4.69 g, 13.7 mmol, 97% yield) as a light yellow oil. The compound had an HPLC retention time=3.36 minutes (condition A); MS:(M+H)=343.97; 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.1 Hz, 3H), 4.50 (q, J=7.0 Hz, 2H), 7.52-7.56 (m, 3H), and 8.05 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One

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